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Get Quote

The following table consolidates core pharmacokinetic parameters of galunmisertib and major factors

influencing its variability from clinical studies.

Parameter/Factor

Details & Impact

Clinical Context | Reference

Absolute Bioavailability

Tmax (Time to Cmax)

Terminal Half-life

Therapeutic Window

Formulation Impact (on
Cmax)

Formulation Impact (on
Tmax)

Food Effect

Well absorbed [1]

0.5 - 2 hours [1]

Mean of ~8 hours [1]

160 - 300 mg/day [1] [2]

~22% reduction with RC vs.
HSWG [1]

Delay of =1 hour with RC vs.

HSWG [1]

Administered only in fasted
state [1]

Based on data from patients with
advanced cancer [1]

Following oral administration [1]

Defined by PK/PD model for
intermittent dosing [1] [2]

Roller compaction (RC) vs. high-
sheer wet granulation (HSWG) [1]

Roller compaction (RC) vs. high-
sheer wet granulation (HSWG) [1]

To reduce impact of gut pH changes
on absorption [1]
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Parameter/Factor Details & Impact Clinical Context /| Reference
Drug-Drug Interactions PK not affected by EIAEDSs [2] Based on data from a study in glioma
(Enzyme Inducers) patients [2]

Drug-Drug Interactions PK not affected by proton Based on data from a study in glioma
(PPIs) pump inhibitors [2] patients [2]

Recommended Dosing 150 mg twice daily (BID), 14 Standard intermittent schedule used
Schedule days on/14 days off [3] [4] [5] in multiple phase /1l trials [3] [4] [5]

Recommended Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature, which can be adapted for

troubleshooting galunisertib pharmacokinetic studies.

Relative Bioavailability Study Design

This crossover design is the gold standard for assessing formulation impact on bioavailability [1].

e Objective: To assess the relative bioavailability of new formulations (e.g., roller compaction)
compared to a reference formulation.
e Design:
o Type: Single-center, open-label, 3-period, 6-sequence crossover study.
o Population: Patients with advanced or metastatic cancer.
o Dosing: Patients receive a single 150 mg dose of a different galunisertib formulation during
each period.
o Washout: At least 48 hours between periods.
¢ PK Sampling: Collect venous blood samples (e.g., ~4 mL) to yield plasma at intervals up to 48 hours
post-dose.
¢ Key PK Parameters: Calculate AUC(0-tlast), AUC(0-48h), AUC(0-), and Cmax using standard non-
compartmental analysis.
¢ Statistical Analysis: Analyze log-transformed AUC and Cmax using a linear mixed-effects model.
Report geometric least-squares means and 90% confidence intervals for the ratios.
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Bioanalytical Method for Plasma Galunisertib

Accurate measurement of plasma concentration is critical [1] [2].

e Technique: Two validated liquid chromatography methods coupled with tandem mass spectrometry
(LC/MS).

o High-range method: Lower Limit of Quantification (LLOQ) of 5.000 ng/mL, Upper Limit of
Quantification (ULOQ) of 1000.000 ng/mL. For samples above ULOQ, reanalyze after dilution.
o Low-range method: LLOQ of 0.050 ng/mL, ULOQ of 10.000 ng/mL. Used for samples below
the LLOQ of the high-range method.
¢ Validation: The method should meet pre-defined standards for intra-assay accuracy and precision.

Assessing Pharmacodynamic (PD) Effects

This bridges PK measures with biological activity [2] [4] [6].

o Target Engagement Marker: Phosphorylated SMAD2 (pSMAD2) levels in Peripheral Blood
Mononuclear Cells (PBMCs).
¢ Method:

o Sample Collection: Isolate PBMCs from patient blood samples at baseline and specified times
post-dosing.

o Analysis: Use a specific ELISA with an antibody recognizing pPSMAD2. Normalize pSMAD2
levels to total SMAD?2.

o Utility: Inhibition of pSMAD2 indicates target engagement and can be correlated with galunisertib
exposure (AUC) to establish a PK/PD relationship [2] [6].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow and key relationships in a pharmacokinetic and

pharmacodynamic study of galunisertib, integrating the protocols described above.
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Frequently Asked Questions (FAQSs)

Q1: Why might we see a reduced Cmax in our formulation study? A reduced Cmax, approximately 22%
lower than the reference, was specifically observed with roller compaction (RC) formulations compared to
the high-sheer wet granulation (HSWG) formulation. This was an expected outcome of the formulation

change and was not associated with a significant change in overall exposure (AUC) or the safety profile [1].

Q2: Should we control for food intake in our preclinical PK studies? Yes. Although clinical data is
available, the absorption of galunisertib is known to be sensitive to changes in gut pH. To maintain
consistency and reduce variability, clinical trials administer the drug strictly in the fasted state [1]. Applying

this control in preclinical studies is highly recommended.

Q3: Is there a surrogate tissue for assessing target engagement in vive? Yes. Preclinical and clinical data

support the use of Peripheral Blood Mononuclear Cells (PBMCs). A strong correlation has been shown
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between the inhibition of pPSMAD2 in tumor tissues and in PBMCs in a rat model, validating PBMCs as a

practical surrogate for monitoring the pharmacodynamic effects of galunisertib [6].

Q4: What is the recommended dosing schedule for in vivo efficacy models? The established clinical
paradigm is intermittent dosing (14 days on treatment, followed by 14 days off). This schedule was
developed based on PK/PD modeling to maximize efficacy and manage potential long-term toxicity, and it

has been used across numerous phase I/11 trials [2] [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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